![molecular formula C19H18N4OS B2976344 N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-63-8](/img/structure/B2976344.png)
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as EPPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide and its analogs have been studied for their potential in pharmacological applications. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models due to their ability to inhibit GLS, suggesting potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Antibacterial Evaluation
Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the synthesis of derivatives with significant antibacterial activity. These compounds, aimed at combating bacterial infections, have shown high activity against various bacterial strains, indicating their potential as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Cytotoxic Activity
Novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies are crucial for understanding the potential of these compounds in cancer therapy, with some derivatives showing selective cytotoxicity towards cancer cells over normal cells, highlighting their therapeutic potential (Stolarczyk et al., 2018).
Antimycobacterial Agents
The synthesis and evaluation of ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates have revealed their potential as novel antimycobacterial agents. These compounds have shown significant activity against Mycobacterium tuberculosis, indicating their promise in the development of new treatments for tuberculosis (Raju et al., 2010).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, showing potential as antiasthma agents. Their synthesis and evaluation reveal a promising avenue for the development of novel treatments for asthma, addressing the need for more effective and safer therapeutic options (Medwid et al., 1990).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-14-5-7-16(8-6-14)21-18(24)13-25-19-10-9-17(22-23-19)15-4-3-11-20-12-15/h3-12H,2,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANVKSHGAYNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.